molecular formula C8H7NO5 B8696838 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Cat. No.: B8696838
M. Wt: 197.14 g/mol
InChI Key: RZTRFWLYXYIRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is an organic compound characterized by the presence of hydroxyl and nitro groups on a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the nitration of 3,4-dihydroxyacetophenone. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is unique due to the combination of hydroxyl and nitro groups on the phenyl ring, along with the ethanone group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3

InChI Key

RZTRFWLYXYIRAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g of 3',4'-dimethoxy-5'-nitroacetophenone are treated with 30 ml of constant-boiling hydrobromic acid and stirred at 140° for 2.5 hours. After cooling the mixture is poured into 200 ml of ice-water and extracted three times with 100 ml of ethyl acetate each time. The organic phase is washed twice with 25 ml of sodium chloride solution each time, dried over sodium sulfate and evaporated. The product obtained is filtered with ethyl acetate over a 20-fold amount of silica gel. By recrystallization of the material obtained from water there is obtained 3',4'-dihydroxy-5'-nitroacetophenone in the form of yellow crystals of m.p. 159°-160°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution containing 19.9 g of the product obtained in Example 18 in 200 ml of acetic acid and 200 ml of 48% hydrobromic acid was refluxed for 5 h. 500 ml of a saturated solution of sodium sulfate was added to the reaction mixture and the same was let stand overnight at 5° C. The solution was extracted with ether. The ether phase was washed with 200 ml of water, dried and the solvent evaporated in vacuo. The residue was crystallized from isopropanol. Yield 10.2 g (55 m.p. 155°-159° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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